molecular formula C15H26N4O2 B12269623 N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide

N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B12269623
M. Wt: 294.39 g/mol
InChI Key: YIOSIYMOOVEPOX-UHFFFAOYSA-N
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Description

N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxadiazole ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide
  • N-tert-butyl-1-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide
  • N-tert-butyl-1-{[3-(butyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide

Uniqueness

N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is unique due to the presence of the propan-2-yl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C15H26N4O2

Molecular Weight

294.39 g/mol

IUPAC Name

N-tert-butyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H26N4O2/c1-10(2)13-16-12(21-18-13)9-19-7-6-11(8-19)14(20)17-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,20)

InChI Key

YIOSIYMOOVEPOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

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